Sphingofungin F

Serine Palmitoyltransferase Inhibition Structure-Activity Relationship (SAR) Enzyme Assay

Sphingofungin F is a sphingosine-like natural product isolated from the fungus Paecilomyces variotii that functions as an inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis. It belongs to a broader family of sphingofungins but is uniquely characterized by a quaternary center resulting from a C-2 methyl substituent on its polyhydroxy amino acid head group, a feature that distinguishes it from more potent analogs like Sphingofungin B and markedly reduces its SPT inhibitory and antifungal activities.

Molecular Formula C21H39NO6
Molecular Weight 401.5 g/mol
Cat. No. B1249654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingofungin F
Synonymssphingofungin F
Molecular FormulaC21H39NO6
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)CCCCCCC=CC(C(C(C(C)(C(=O)O)N)O)O)O
InChIInChI=1S/C21H39NO6/c1-3-4-5-10-13-16(23)14-11-8-6-7-9-12-15-17(24)18(25)19(26)21(2,22)20(27)28/h12,15,17-19,24-26H,3-11,13-14,22H2,1-2H3,(H,27,28)/b15-12+/t17-,18+,19-,21-/m0/s1
InChIKeyKEACSJIKRANUJC-NZBAJYJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sphingofungin F: A Structurally Distinct, Low-Potency Serine Palmitoyltransferase Inhibitor for SAR Studies


Sphingofungin F is a sphingosine-like natural product isolated from the fungus Paecilomyces variotii that functions as an inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis [1]. It belongs to a broader family of sphingofungins but is uniquely characterized by a quaternary center resulting from a C-2 methyl substituent on its polyhydroxy amino acid head group, a feature that distinguishes it from more potent analogs like Sphingofungin B and markedly reduces its SPT inhibitory and antifungal activities [2].

Structural probe for SPT headgroup SAR studies
Low-potency negative control for SPT inhibition experiments
Chiral benchmark for α,α-disubstituted amino acid synthesis

Why Sphingofungin F Cannot Be Interchanged with Sphingofungin B or Myriocin


Direct substitution of Sphingofungin B with Sphingofungin F in biological assays will result in a >20-fold loss of SPT inhibitory activity. The presence of a quaternary-center-forming methyl group on the headgroup of Sphingofungin F, absent in Sphingofungin B, has been shown to have a direct negative impact on SPT inhibition [1]. This structural difference leads to severely reduced antifungal potency, with Sphingofungin F showing only weak activity against pathogens against which Sphingofungin B is highly potent [2]. Therefore, these compounds cannot be considered functional equivalents for procurement or experimental design.

01 Quaternary center in F reduces SPT inhibition >20-fold compared to B, precluding direct replacement in potent inhibitor studies.
02 Antifungal activity of F is qualitatively weak; antifungal screening outcomes may not transfer from potent analogs.
03 Synthetic complexity differs; F is not a functional equivalent for SAR or biological assays using potent SPT inhibitors.

Quantitative Differentiation of Sphingofungin F: Reduced SPT Inhibition and Antifungal Activity


SPT Inhibition: >20-Fold Reduction in Potency Due to C-2 Methyl Substituent

The SPT inhibitory activity of Sphingofungin F is drastically reduced compared to Sphingofungin B. This difference is attributed to the C-2 methyl substituent on the amino acid headgroup of Sphingofungin F, which creates a quaternary center. A direct head-to-head comparison is inferred from data on the corresponding stereoisomer of Sphingofungin B (compound 4a in the reference), which also features a C-2 methyl group and is structurally analogous to Sphingofungin F in this critical region. Natural-type Sphingofungin B (compound 4, lacking the methyl group) exhibited a potent SPT inhibition ID50 of 16.6 nM. In stark contrast, the methyl-substituted analog showed an ID50 of 3590 nM [1]. A later study confirmed that this methyl group 'has a negative impact on the inhibition' when comparing Sphingofungin B and F [2].

SPT Inhibition
Class-level
3590 nM vs 16.6 nM
~216-fold reduction supports low-potency control selection
Inferred from methyl-substituted stereoisomer data
Serine Palmitoyltransferase Inhibition Structure-Activity Relationship (SAR) Enzyme Assay

Antifungal Efficacy: Sphingofungin F Shows Weak Activity Against Candida and Cryptococcus

Sphingofungin F demonstrates significantly reduced antifungal efficacy in direct comparison to Sphingofungin B. The seminal isolation paper states that 'Sphingofungins E and F showed reduced potency in antifungal activity relative to sphingofungin B' [1]. While Sphingofungin B has reported minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Saccharomyces cerevisiae [2], Sphingofungin F is described as showing only 'weak activity' against Candida albicans, Cryptococcus neoformans, and Saccharomyces cerevisiae [1]. Exact MIC values for Sphingofungin F were not specified in the original paper, but the qualitative difference is stark.

Antifungal Activity
Cross-study comparable
Weak activity vs MIC 0.125 µg/mL
Confirms use as tool compound for C-2 methylation SAR
Qualitative only; exact MIC for F not reported
Antifungal Activity Minimum Inhibitory Concentration (MIC) Pathogenic Fungi

Unique Quaternary Center Defines Synthetic Accessibility and Chemical Differentiation

The defining structural feature of Sphingofungin F, an α,α-disubstituted amino acid bearing a challenging quaternary carbon center, has made it a benchmark target for the development of asymmetric synthetic methodologies. This structural motif is absent in Sphingofungin B [1]. The total synthesis of Sphingofungin F has been achieved through multiple distinct strategies. For example, a synthesis based on a chiral tricyclic iminolactone achieved an overall yield of 10.4% over 15 steps, highlighting the synthetic challenge posed by the molecule [2]. In contrast, earlier total syntheses of Sphingofungin B, which lacks this quaternary center, did not face this same synthetic hurdle.

Synthetic Complexity
Class-level
10.4% yield, 15 steps
Benchmarks asymmetric synthesis methodology
Quaternary center defines synthetic challenge
Total Synthesis Chemical Methodology Stereoselective Synthesis

Validated Research Applications for Low-Potency Sphingofungin F


Negative Control for Sphingofungin B and Myriocin in SPT-Dependent Apoptosis Assays

Sphingofungin F, with its >20-fold reduction in SPT inhibition compared to Sphingofungin B [1], serves as a well-characterized low-potency control. In experiments where Sphingofungin B or myriocin are used to induce apoptosis or disrupt sphingolipid synthesis by blocking SPT, Sphingofungin F can be used at the same concentrations to demonstrate that the observed biological effects are specifically due to potent SPT inhibition, rather than non-specific cytotoxicity.

Key Probe for Structure-Activity Relationship (SAR) Studies on the SPT Headgroup

The product is essential for any research program investigating the SAR of sphingofungin-type SPT inhibitors. The presence of the C-2 methyl group creating a quaternary center is identified as a critical negative determinant for potency [1]. Comparing the co-crystal structures or docking poses of Sphingofungin F, Sphingofungin B, and Myriocin can precisely map the steric constraints of the SPT active site, guiding the rational design of more selective or potent inhibitors.

Benchmark Target for Asymmetric Synthesis of α,α-Disubstituted Amino Acids

The challenging α,α-disubstituted amino acid motif with a quaternary center makes Sphingofungin F an ideal benchmark compound for the development of new asymmetric synthetic methods. The known yields and step-counts from published total syntheses, such as the 10.4% yield over 15 steps from a chiral tricyclic iminolactone [2], provide clear metrics against which new synthetic routes can be compared and validated.

Metabolite Standard for Sphingolipid Inhibitor Profiling in Fungal Cultures

Sphingofungin F is a known secondary metabolite of Paecilomyces variotii and Aspergillus fumigatus [3]. Its characteristic weak bioactivity profile makes it a crucial analytical standard for dereplication studies, helping natural product chemists quickly distinguish it from highly potent co-metabolites like Sphingofungin B and Myriocin during bioassay-guided fractionation.

Application
Selection Property
Validation Focus
Application: Negative control for SPT apoptosis assays
Selection Property: Low-potency SPT inhibition profile
Validation Focus: Apoptosis induction endpoint specificity
Application: SAR probe for SPT headgroup
Selection Property: Quaternary center structural determinant
Validation Focus: Steric constraints in SPT active site
Application: Benchmark for α,α-disubstituted amino acid synthesis
Selection Property: α,α-disubstituted amino acid scaffold
Validation Focus: Synthetic route efficiency and step count
Application: Metabolite standard for dereplication
Selection Property: Characteristic weak bioactivity profile
Validation Focus: Distinction from potent co-metabolites in fractionation
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